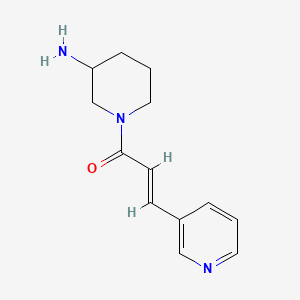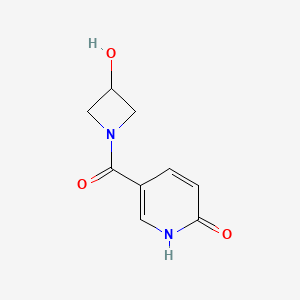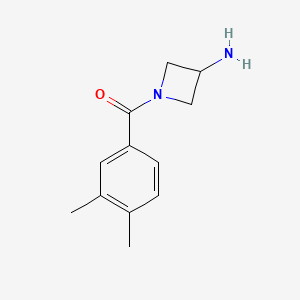
(E)-1-(3-aminopiperidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one
Overview
Description
(E)-1-(3-aminopiperidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one, also known as 3-amino-1-(3-pyridin-3-yl)propan-2-one, is a versatile organic compound with a wide range of applications in the scientific and pharmaceutical industries. It is a heterocyclic compound composed of a pyridine ring and an aminopiperidine ring, and is produced through a variety of synthetic methods. In recent years, 3-amino-1-(3-pyridin-3-yl)propan-2-one has become increasingly important in the fields of drug discovery, biochemistry, and medicinal chemistry due to its unique properties.
Scientific Research Applications
Phosphorescence and Organic Material Development
Researchers have investigated positional isomers of closely related compounds for their phosphorescent properties and reactions to external stimuli like acid-base vapor. This work highlights the synthesis of novel materials with variable phosphorescent colors and the ability to switch these properties reversibly, offering potential applications in the development of dynamic functional materials for various technological uses (Bin Li & Guo-Ping Yong, 2019).
Spectroscopic Properties and Molecular Structure
A study on a similar compound, "2-aminochalcone," focused on its synthesis, characterization, and theoretical studies to understand its structure and spectroscopic properties. This research included molecular geometry optimization and detailed interpretations of FT-IR, NMR, and XRD data, providing insights into the chemical activity of the molecule, which could have implications for designing compounds with specific physical and chemical properties (Andres Ortiz et al., 2015).
Synthesis Methods and Biological Activity
Another area of research involves developing synthesis methods for aminopiperidines, which are valued for their range of biological activities. One efficient approach described is the ring expansion of prolinols, showcasing a method for producing 3-aminopiperidines with potential applications in medicinal chemistry due to their biological relevance (Anne Cochi, D. G. Pardo, & J. Cossy, 2012).
Antimicrobial Activity
Research has also explored the synthesis of enaminones with structures similar to the subject compound, analyzing their antimicrobial activity. The efficient preparation and structural confirmation through spectroscopic methods, followed by the evaluation against various bacterial and fungal strains, highlight the potential of these compounds in developing new antimicrobial agents (D. Ashok et al., 2014).
properties
IUPAC Name |
(E)-1-(3-aminopiperidin-1-yl)-3-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c14-12-4-2-8-16(10-12)13(17)6-5-11-3-1-7-15-9-11/h1,3,5-7,9,12H,2,4,8,10,14H2/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSNMGRTUWGPMH-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CN=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CN=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1489045.png)
![1-[(Oxolan-2-yl)methyl]azetidin-3-amine](/img/structure/B1489046.png)



![1-[(2,4-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1489051.png)
![1-({[4-(Propan-2-yl)phenyl]sulfanyl}methyl)cyclopentan-1-ol](/img/structure/B1489056.png)



![4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B1489061.png)
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1489062.png)
